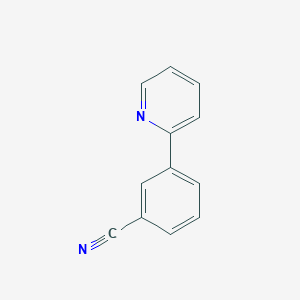

3-(Pyridin-2-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-2-ylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-14-12/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOHIDPYTAHUIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Pyridin 2 Yl Benzonitrile and Its Derivatives

Precursor Selection and Design for Convergent and Divergent Syntheses

The strategic assembly of 3-(pyridin-2-yl)benzonitrile can be approached through both convergent and divergent synthetic plans, each with distinct advantages in terms of efficiency and molecular diversity.

In contrast, a divergent synthesis begins with a common intermediate that is subsequently modified to generate a library of related compounds. nih.gov This strategy is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. For instance, a core 3-(pyridin-2-yl) scaffold could be synthesized and then subjected to various late-stage functionalization reactions to introduce a nitrile group or other functionalities on the phenyl ring. While perhaps less direct for the synthesis of the parent compound, this approach offers access to a wide range of derivatives from a single precursor.

Transition Metal-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of biaryl compounds like this compound. These methods offer a robust and versatile means of forming the critical C-C bond between the two aromatic rings.

Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds due to its mild reaction conditions, commercial availability of reagents, and tolerance of a wide range of functional groups. libretexts.org The reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.

For the synthesis of this compound, two primary Suzuki-Miyaura strategies can be envisioned:

Coupling of a 2-halopyridine with 3-cyanophenylboronic acid: In this approach, a readily available 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) is reacted with 3-cyanophenylboronic acid.

Coupling of a 2-pyridylboronic acid with a 3-halobenzonitrile: Alternatively, a 2-pyridylboronic acid can be coupled with a 3-halobenzonitrile (e.g., 3-bromobenzonitrile).

The choice between these two routes often depends on the commercial availability and stability of the starting materials. The following table summarizes representative conditions for the Suzuki-Miyaura synthesis of 2-arylpyridines, which are directly applicable to the synthesis of this compound.

| Pyridine (B92270) Precursor | Benzene (B151609) Precursor | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromopyridine | 3-Cyanophenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene (B28343)/EtOH/H2O | Not specified | nih.gov |

| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)2/PCy3 | K3PO4 | Toluene | Not specified | researchgate.net |

| Pyridine-2-sulfonyl fluoride (B91410) | 4-Cyanophenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl2 | Na3PO4 | Dioxane | Modest | wikipedia.org |

Negishi Coupling Methodologies

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.org This method is particularly useful for the coupling of heterocyclic compounds and is known for its high functional group tolerance. nih.gov

To synthesize this compound via a Negishi coupling, one could react a 2-pyridylzinc halide with 3-bromobenzonitrile (B1265711) or, conversely, a 3-cyanophenylzinc halide with a 2-halopyridine. The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagents. The development of solid, air-stable 2-pyridylzinc reagents has further enhanced the practicality of this method. organic-chemistry.org

| Pyridyl Precursor | Benzene Precursor | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Pyridylzinc bromide | 2-Bromobenzonitrile | Pd(OAc)2/CPhos | THF | High | nih.gov |

| 2-Bromopyridine | o-Tolylzinc chloride | Pd(PPh3)4 | Not specified | Not specified | wikipedia.org |

Sonogashira Coupling Adaptations and Post-Functionalization

The Sonogashira coupling is a powerful tool for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.org While not a direct route to this compound, the Sonogashira reaction can be strategically employed to introduce an alkyne functionality that can be subsequently transformed into other groups or used in cyclization reactions to build more complex heterocyclic systems. researchgate.netdaneshyari.com

For instance, a 2-halopyridine could be coupled with an appropriately substituted phenylacetylene, or a 3-halobenzonitrile could be reacted with 2-ethynylpyridine. The resulting 2-(phenylethynyl)pyridine or 3-(pyridin-2-ylethynyl)benzonitrile could then undergo further chemical modifications. This approach is particularly useful in divergent synthetic strategies where the alkyne serves as a versatile handle for diversification.

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| Aryl or Vinyl Halide | Terminal Alkyne | Pd Complex | Cu(I) salt | Amine | Various | wikipedia.org |

| 6-Bromo-3-fluoro-2-cyanopyridine | Various terminal alkynes | Pd(PPh3)4 | CuI | Et3N | THF | beilstein-journals.org |

Buchwald-Hartwig Amination Precursors

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org While this reaction does not directly form the C-C bond of this compound, it is a crucial method for synthesizing precursors and derivatives. For example, to synthesize an amino-derivative of this compound, one could start with 3-(pyridin-2-yl)bromobenzene and couple it with an amine or an ammonia (B1221849) equivalent. acsgcipr.org

Alternatively, a precursor like 2-(3-aminophenyl)pyridine can be synthesized via Suzuki coupling of 2-bromopyridine and 3-aminophenylboronic acid. This amino group can then be further functionalized. The synthesis of such precursors is a key step in accessing a wider range of derivatives of the target molecule.

Direct C-H Activation and Functionalization Routes

Direct C-H activation has emerged as a powerful and atom-economical strategy for the formation of C-C bonds, as it avoids the need for pre-functionalized starting materials. nih.gov In the context of this compound synthesis, this would involve the direct coupling of a pyridine C-H bond with a benzonitrile (B105546) C-H bond, or the arylation of a benzonitrile C-H bond with a 2-halopyridine.

The pyridine nitrogen can act as a directing group, facilitating the selective activation of the C-H bond at the C2 position. Palladium-catalyzed C-H arylation of pyridines with aryl halides is a well-established method for the synthesis of 2-arylpyridines. Applying this strategy, the direct arylation of benzonitrile with a 2-halopyridine in the presence of a suitable palladium catalyst could provide a streamlined route to this compound. While challenging due to the need for high selectivity, ongoing research in this area continues to provide more efficient and milder conditions for such transformations. rsc.org

Regioselective Ortho-Cyanation Protocols

Direct C-H cyanation offers an efficient route to nitrile-containing compounds by avoiding the need for pre-functionalized substrates like halides or triflates. For 2-phenylpyridine (B120327) derivatives, the pyridine ring can act as a directing group, guiding the cyanation to the ortho position of the phenyl ring.

Cobalt-catalyzed C–H cyanation has been demonstrated as an effective method for 2-phenylpyridine derivatives. acs.org Using a Cp*Co(III) catalyst, various functional groups on the phenyl ring are tolerated. The reaction typically proceeds with high regioselectivity for the C-H bond ortho to the pyridyl directing group. acs.org For instance, 2-phenylpyridine can be cyanated at the ortho position in good yields. This selectivity is observed even in the presence of other directing groups like amides or esters. acs.org A plausible mechanism involves the in-situ generation of a cationic Co(III) species which reacts with the 2-phenylpyridine to form a cobaltacycle intermediate. Subsequent coordination of the cyanating agent and migratory insertion leads to the final product. acs.org

Rhodium catalysis is another powerful tool for directed ortho-cyanation. Symmetrical azobenzenes have been successfully cyanated at the ortho position using a rhodium catalyst with N-cyano-N-phenyl-p-toluenesulfonamide as the cyanide source. rsc.orgnih.gov This approach highlights the utility of directing groups in achieving high regioselectivity in C-H functionalization reactions.

| Catalyst System | Cyanating Agent | Substrate Scope | Key Features |

| Cp*Co(CO)I₂ / AgNTf₂ | N-Cyanosuccinimide (NCS) | 2-Phenylpyridine derivatives | High ortho-regioselectivity, tolerance of various functional groups (ethers, amides, ketones). acs.org |

| Rhodium Catalyst | N-cyano-N-phenyl-p-toluenesulfonamide | Symmetrical azobenzenes | Environmentally friendly cyanide source, good yields for benzonitrile derivatives. rsc.orgnih.gov |

Pyridine C-H Functionalization

The direct functionalization of pyridine C-H bonds is a challenging yet highly desirable transformation in organic synthesis due to the prevalence of the pyridine motif in pharmaceuticals and materials. nih.govrsc.org The pyridine ring is electron-deficient, and the nitrogen atom can coordinate to metal catalysts, complicating reactivity. rsc.orgresearchgate.net

Functionalization strategies often target the C2 and C4 positions due to the electronic properties of the ring. researchgate.net For derivatives like this compound, further functionalization of the pyridine ring can be achieved through transition-metal-catalyzed C-H activation. beilstein-journals.org These methods include alkylation, arylation, and heteroarylation, allowing for the synthesis of a diverse range of substituted pyridines. beilstein-journals.org The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity of the functionalization. slideshare.net For instance, palladium-catalyzed direct C-H arylation of pyridine N-oxides has been used to introduce aryl groups, with regioselectivity influenced by factors like bond dissociation energies. slideshare.net

Benzonitrile C-H Functionalization

Similar to pyridine, the direct C-H functionalization of the benzonitrile ring in this compound offers a route to more complex derivatives. The cyano group itself can influence the reactivity and regioselectivity of these reactions. While the C-CN bond is robust, the ortho-position of benzonitriles can be functionalized. snnu.edu.cn Pivalophenone N-H imine has been used as a surrogate for benzonitrile to facilitate directed ortho C-H functionalization, which upon fragmentation yields the ortho-functionalized benzonitrile. bohrium.com This strategy allows for the introduction of various groups at the position adjacent to the cyano group.

Nitrile Group Introduction Strategies

The introduction of the nitrile group is a critical step in the synthesis of this compound. This can be accomplished either before or after the formation of the central C-C bond linking the two aromatic rings. Several methods are employed, ranging from classical cyanation reactions to modern transition-metal-catalyzed processes.

Cyanation via Radical Pathways

Radical pathways offer alternative methods for introducing cyano groups. While direct AIBN-mediated radical cyanation for this specific scaffold is less commonly detailed, radical transnitrilation of arylboronic acids using manganese(III) acetate (B1210297) and trityl isocyanide represents a relevant approach. organic-chemistry.org This method tolerates a broad range of functional groups and proceeds under relatively mild conditions. The mechanism involves the generation of an aryl radical which is then trapped by the isocyanide reagent.

Palladium-Catalyzed Cyanation

Palladium-catalyzed cyanation is one of the most powerful and widely used methods for synthesizing aryl nitriles from aryl halides or triflates. rsc.org This reaction, first reported by Takagi in 1973, has undergone significant development, with modern catalyst systems allowing for the cyanation of even challenging substrates like aryl chlorides at low catalyst loadings. nih.govacs.org

A variety of non-toxic and user-friendly cyanide sources have been developed to replace highly toxic reagents like KCN or NaCN. Potassium ferrocyanide (K₄[Fe(CN)₆]) is a notable example, serving as an effective cyanide source in palladium-catalyzed reactions. organic-chemistry.orgresearchgate.net Zinc cyanide (Zn(CN)₂) is another common, less toxic alternative used in these transformations. nih.govacs.org The choice of ligand is critical for the success of the reaction, with various phosphine-based ligands being employed to stabilize the palladium catalyst and promote efficient catalytic turnover. nih.gov These methods exhibit high functional group tolerance, allowing for the synthesis of complex molecules. nih.govacs.org

| Palladium Source | Ligand | Cyanide Source | Substrate | Key Features |

| Pd(OAc)₂ / Pd₂dba₃ | Phosphine (B1218219) Ligands (e.g., dppf, cataCXium A) | K₄[Fe(CN)₆], Zn(CN)₂ | (Hetero)aryl Halides, Triflates | High efficiency, broad substrate scope, use of non-toxic cyanide sources. organic-chemistry.orgnih.gov |

| Pd/C | None | K₄[Fe(CN)₆] | Aryl Bromides, activated Aryl Chlorides | Heterogeneous catalyst, practical and efficient. organic-chemistry.org |

| Palladacycle Precatalyst | Biarylphosphine Ligands | Zn(CN)₂ | (Hetero)aryl Chlorides and Bromides | Low catalyst loading, mild reaction temperatures (rt to 40 °C). nih.govacs.org |

Copper-Mediated Cyanation

Copper-mediated cyanation reactions represent a cost-effective and practical alternative to palladium-catalyzed methods. fao.org Copper catalysts, such as copper(I) iodide (CuI), are less expensive and can efficiently catalyze the formation of C-CN bonds. tezu.ernet.in

These reactions can utilize various cyanide sources. Traditional sources like NaCN have been used with copper catalysts, often accelerated by the use of diamine ligands. tezu.ernet.in More innovative approaches have been developed that use combined cyanide sources. For example, the combination of ammonium (B1175870) iodide and DMF has been used for the copper-mediated cyanation of 2-phenylpyridines, proceeding under palladium-free conditions with excellent regioselectivity. acs.org Another approach uses ammonium bicarbonate and DMF as the cyanide source. nih.gov These methods expand the toolkit for nitrile synthesis, offering practical and safer alternatives. fao.orgnih.gov Thiocyanate salts have also been employed as a low-toxicity cyanide source in copper-catalyzed cyanations of N-tosylhydrazones to produce α-aryl nitriles. organic-chemistry.org

| Copper Source | Cyanide Source | Ligand/Additive | Substrate | Key Features |

| CuI | NaCN | 1,2-Diamine Ligands | Aryl Bromides | Domino halide exchange-cyanation. tezu.ernet.in |

| Copper Catalyst | Ammonium Iodide / DMF | None specified | 2-Phenylpyridines | Palladium-free, high regioselectivity. acs.org |

| Copper Catalyst | Ammonium Bicarbonate / DMF | None specified | Aryl Halides | Practical and safe method. nih.gov |

| CuI | Potassium Thiocyanate (KSCN) | None specified | N-Tosylhydrazones | Low-toxicity cyanide source. organic-chemistry.org |

Synthetic Pathway Optimization and Green Chemistry Considerations

The optimization of synthetic routes to this compound and its derivatives is crucial for improving yield, reducing costs, and minimizing environmental impact. Green chemistry principles are increasingly being integrated into these optimization strategies. Key considerations include the choice of catalysts, solvents, and energy inputs to create more sustainable processes.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are central to the synthesis of biaryls and are a primary focus for optimization. researchgate.net These reactions typically involve numerous variables, including the catalyst/ligand system, base, solvent, and reaction temperature, all of which can interact in complex ways. researchgate.net A significant green chemistry challenge is the use of palladium, a precious metal. Therefore, developing reactions with very low catalyst loadings or implementing systems where the catalyst can be recycled is a major goal. mdpi.com Furthermore, replacing traditional organic solvents with greener alternatives, such as water or bio-based solvents, and reducing energy consumption through lower reaction temperatures or microwave-assisted synthesis are active areas of investigation. rsc.orgresearchgate.net The move from traditional batch processing to continuous flow synthesis also represents a significant step towards greener and more efficient chemical production. researcher.life

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter in the synthesis of pyridylbenzonitriles, profoundly influencing reaction rates, yields, and sometimes selectivity. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the solvent must solubilize the reactants, the base, and the catalyst complex. The polarity and proticity of the solvent can affect the stability and reactivity of the catalytic species involved in the catalytic cycle.

For the synthesis of biaryl systems similar to this compound, extensive studies have been conducted to determine the optimal solvent. Aprotic polar solvents such as 1,4-dioxane (B91453), dimethylformamide (DMF), and toluene are commonly employed. mdpi.com Often, the addition of water to create a biphasic or homogeneous aqueous-organic mixture is beneficial. Water can help dissolve inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) and can influence the transmetalation step of the Suzuki-Miyaura reaction. mdpi.com

For instance, in the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with 4-methylphenylboronic acid, a reaction analogous to the formation of pyridylbenzonitriles, different solvents were tested. The results demonstrated that 1,4-dioxane provided a superior yield compared to toluene or acetonitrile (B52724) when K₃PO₄ was used as the base. mdpi.com

Table 1: Effect of Solvent on the Suzuki-Miyaura Coupling Yield Reaction: 5-(4-bromophenyl)-4,6-dichloropyrimidine with 4-methylphenylboronic acid, using Pd(PPh₃)₄ catalyst and K₃PO₄ base. mdpi.com

| Entry | Solvent | Yield (%) |

| 1 | Toluene | 40 |

| 2 | Acetonitrile | 36 |

| 3 | 1,4-Dioxane | 60 |

This data highlights that even among commonly used aprotic solvents, the choice can have a significant impact on reaction efficiency. The selection of a greener solvent, such as a bio-based option, is a key consideration in modern synthetic chemistry, though its compatibility and effectiveness for a specific reaction must be empirically determined. researchgate.net

Catalyst Loading and Ligand Design for Enhanced Performance

The palladium catalyst is the cornerstone of the Suzuki-Miyaura reaction. Optimizing its performance involves selecting the appropriate palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)), minimizing the catalyst loading (mol %), and choosing a suitable ligand to stabilize the palladium center and facilitate the catalytic cycle. researchgate.netresearchgate.net

For challenging cross-couplings, such as those involving less reactive chloro-pyridines, the design and selection of the ligand are paramount. Phosphine-based ligands are widely used. Their steric bulk and electronic properties can be tuned to enhance the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. For example, bulky and electron-rich phosphine ligands can promote the coupling of otherwise unreactive aryl chlorides. researchgate.net

In the synthesis of 2-arylpyridines via the coupling of pyridine-2-sulfonyl fluoride with boronic esters, a catalyst screening revealed that Pd(dppf)Cl₂ was a highly effective catalyst. nih.gov Optimization studies on similar biaryl syntheses often involve screening a panel of catalysts and ligands to identify the most efficient system.

Table 2: Catalyst and Base Screening for a Model Suzuki-Miyaura Reaction Reaction: 4-methoxyphenylboronic acid with bromobenzene. researchgate.net

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd Complex 1 (1) | K₂CO₃ | i-PrOH | 50 | 75 |

| 2 | Pd Complex 2 (1) | K₂CO₃ | i-PrOH | 50 | 95 |

| 3 | Pd Complex 2 (1) | Cs₂CO₃ | i-PrOH | 50 | 80 |

| 4 | Pd Complex 2 (1) | KOtBu | i-PrOH | 50 | 60 |

| 5 | Pd(OAc)₂ (1) | K₂CO₃ | i-PrOH | 50 | 73 |

This table illustrates that both the palladium complex and the choice of base significantly affect the outcome of the reaction. The development of catalysts with high turnover numbers (TONs) is a key goal of green chemistry, as it allows for lower catalyst loadings, reducing cost and residual palladium in the final product. mdpi.com

Reaction Temperature and Pressure Optimization

Reaction temperature is a critical variable that influences reaction kinetics. Generally, higher temperatures increase the reaction rate, but can also lead to the formation of side products or decomposition of the catalyst and reactants. For Suzuki-Miyaura reactions, temperatures typically range from ambient to the reflux temperature of the solvent (e.g., 70-110 °C). mdpi.commdpi.com

The optimal temperature is a balance between achieving a reasonable reaction time and maximizing the yield and purity of the desired product. In a study on the synthesis of fluorinated biphenyl (B1667301) derivatives, increasing the reaction temperature from 70 °C to 110 °C resulted in significantly higher conversion rates. mdpi.com Microwave-assisted heating has also emerged as a powerful tool, often dramatically reducing reaction times from hours to minutes by efficiently heating the reaction mixture. semanticscholar.org

Table 3: Effect of Temperature on Conversion in a Suzuki-Miyaura Reaction Reaction: 1-bromo-4-fluorobenzene (B142099) with 4-fluorophenylboronic acid catalyzed by G-COOH-Pd-10. mdpi.com

| Time (h) | Conversion at 70 °C (%) | Conversion at 110 °C (%) |

| 1 | 22 | 58 |

| 3 | 43 | 85 |

| 6 | 59 | 95 |

| 24 | 88 | >99 |

| 48 | 95 | >99 |

While most cross-coupling reactions are conducted at atmospheric pressure, in some cases, particularly in flow chemistry systems, elevated pressure can be used. Increased pressure can prevent the boiling of solvents at temperatures above their normal boiling point, allowing for higher reaction rates in a sealed system. europa.eu

Flow Chemistry Applications in Synthesis

Continuous flow chemistry is a modern synthetic technology that offers significant advantages over traditional batch processing, particularly in terms of safety, scalability, and process optimization. researcher.lifeeuropa.eu In a flow system, reactants are pumped through a heated reactor coil or packed bed, where the reaction occurs. The small reactor volume and high surface-area-to-volume ratio allow for excellent heat transfer and precise temperature control, making it possible to safely perform highly exothermic reactions. europa.eu

For the synthesis of this compound, a flow process could be designed for the Suzuki-Miyaura coupling step. A solution of 2-bromopyridine, 3-cyanophenylboronic acid, a base, and a soluble palladium catalyst could be pumped through a heated tube reactor. The residence time in the reactor, which dictates the reaction time, can be precisely controlled by adjusting the flow rate and reactor volume. soci.org

This methodology is highly compatible with green chemistry principles. It can lead to higher yields, reduced solvent usage, and easier automation. Furthermore, heterogeneous catalysts packed into a column (a packed-bed reactor) can be used, which simplifies product purification and allows for continuous catalyst reuse. mdpi.com The integration of in-line purification and analysis tools can create a fully automated system for the on-demand synthesis of the target compound. soci.org

Synthesis of Structural Isomers and Analogues for Comparative Studies

The synthesis of structural isomers and analogues of this compound is essential for structure-activity relationship (SAR) studies in drug discovery and for tuning the electronic properties of materials. This involves systematically altering the position of the nitrile group on the benzene ring, changing the point of attachment on the pyridine ring, or replacing the rings with other heterocycles.

For example, isomers such as 2-(pyridin-2-yl)benzonitrile and 4-(pyridin-2-yl)benzonitrile can be synthesized using similar Suzuki-Miyaura conditions, by coupling 2-halopyridines with the corresponding 2- or 4-cyanophenylboronic acids. Likewise, isomers like 3-(pyridin-3-yl)benzonitrile (B2682828) and 3-(pyridin-4-yl)benzonitrile (B3003313) can be prepared by coupling 3-cyanophenylboronic acid with 3- or 4-halopyridines. nih.govresearchgate.net

Beyond simple positional isomers, more complex analogues are often synthesized for specific applications. For instance, the drug Perampanel, an AMPA receptor antagonist, is a complex derivative with the chemical name 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile. Its discovery involved extensive SAR studies where each of the three aryl rings was systematically modified. researchgate.net

Other synthetic strategies can also be employed to generate diverse analogues. A novel three-step photochemical method has been developed to convert 4-substituted pyridines into 2-substituted benzonitriles, offering a different retrosynthetic approach for creating analogues that might be difficult to access via cross-coupling. researchgate.net The synthesis of related heterocyclic systems, such as 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives, also provides valuable compounds for comparative biological evaluation. nih.gov These comparative studies are crucial for identifying the key structural features responsible for a compound's desired biological or physical properties.

Chemical Transformations and Derivatizations of 3 Pyridin 2 Yl Benzonitrile

Reactions Involving the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic. This characteristic is the basis for a variety of transformations, including nucleophilic additions, hydrolysis, reduction, and cycloaddition reactions.

Nucleophilic Additions to the Nitrile Group

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles. A prominent example is the reaction with organometallic reagents, such as Grignard reagents. The addition of a Grignard reagent (R-MgX) to 3-(pyridin-2-yl)benzonitrile would form an intermediate imine anion. Subsequent hydrolysis of this intermediate in an aqueous acidic workup yields a ketone. This two-step process provides a reliable method for the synthesis of 3-(pyridin-2-yl)phenyl ketones.

Hydrolysis and Amidation Pathways

The nitrile functionality can be converted into a carboxylic acid or an amide through hydrolysis. The complete hydrolysis of this compound to 3-(pyridin-2-yl)benzoic acid can be achieved under acidic conditions. The mechanism involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, followed by the rate-limiting attack of water. rsc.org

Partial hydrolysis under controlled conditions, often using a base like sodium hydroxide (B78521) in a suitable solvent, can yield the corresponding amide, 3-(pyridin-2-yl)benzamide. This transformation proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon.

Selective Reduction Strategies

The nitrile group can be selectively reduced to various oxidation states, most commonly to a primary amine. This transformation is of significant importance for introducing a reactive aminomethyl group.

Reduction to Primary Amines: Catalytic hydrogenation is a widely used method for the reduction of nitriles. researchgate.net For this compound, this can be achieved using molecular hydrogen over heterogeneous metal catalysts like palladium on carbon (Pd/C) or platinum-based catalysts. researchgate.net These reactions typically yield the corresponding primary amine, (3-(pyridin-2-yl)phenyl)methanamine.

Alternatively, chemical reducing agents can be employed. A combination of sodium borohydride (B1222165) (NaBH₄) and a cobalt(II) salt, such as cobalt(II) chloride (CoCl₂), forms cobalt boride in situ, which is an effective catalyst for the reduction of nitriles to primary amines. mdma.chscite.aigoogle.com This method is often preferred for its mild conditions and high selectivity.

| Substrate | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| Benzonitrile (B105546) | H₂ / Pd/C | Benzylamine | researchgate.net |

| Benzonitrile | NaBH₄ / CoCl₂ | Benzylamine | mdma.ch |

| Benzonitriles | H₂ / Pt/C | Benzylamines | researchgate.net |

Reduction to Aldehydes: The partial reduction of the nitrile to an aldehyde is a more challenging transformation that requires milder reducing agents. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose, typically at low temperatures to prevent over-reduction to the amine. The reaction proceeds through an imine-aluminum complex, which is hydrolyzed during workup to afford the aldehyde, 3-(pyridin-2-yl)benzaldehyde.

Cycloaddition Reactions

The nitrile group can participate as a dipolarophile in cycloaddition reactions. A particularly important transformation is the [3+2] cycloaddition with azides to form tetrazoles. researchgate.net Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in medicinal chemistry. chalcogen.ro The reaction of this compound with sodium azide (B81097) (NaN₃), often in the presence of a catalyst such as a cobalt(II) complex or simply with an ammonium (B1175870) salt in a polar aprotic solvent like DMF, yields 5-(3-(pyridin-2-yl)phenyl)-1H-tetrazole. chalcogen.ronih.govacs.org

| Nitrile Substrate | Azide Source | Conditions | Product | Reference |

|---|---|---|---|---|

| Benzonitrile | NaN₃, NH₄Cl | DMF | 5-Phenyl-1H-tetrazole | chalcogen.ro |

| Aryl Nitriles | NaN₃ | Co(II) complex, DMSO, 110 °C | 5-Aryl-1H-tetrazoles | acs.org |

| Aromatic Nitriles | NaN₃ | Cuttlebone, DMSO, 110 °C | 5-Aryl-1H-tetrazoles | researchgate.net |

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic, allowing it to react with various electrophiles.

N-Alkylation and N-Oxidation Reactions

N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to form the corresponding pyridinium (B92312) salts. This reaction introduces a positive charge on the pyridine ring, which significantly alters the electronic properties of the molecule, making the rings more susceptible to nucleophilic attack. The reaction of this compound with an alkyl halide would yield a 1-alkyl-2-(3-cyanophenyl)pyridin-1-ium salt.

N-Oxidation: Oxidation of the pyridine nitrogen leads to the formation of a pyridine N-oxide. This transformation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in acetic acid. d-nb.infogoogle.comgoogle.com The resulting this compound N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide functional group can activate the pyridine ring for further functionalization at the C2 and C4 positions and can be subsequently removed if desired. semanticscholar.org

| Pyridine Substrate | Oxidizing Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| 4-Cyanopyridine | m-CPBA | Dichloromethane | 4-Cyanopyridine N-oxide | google.com |

| 3-Cyanopyridine | H₂O₂ / H₂SO₄ | Water | 3-Cyanopyridine N-oxide | google.com |

| General Pyridines | m-CPBA | Dichloromethane | Pyridine N-oxides | d-nb.info |

Coordination to Metal Centers

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an effective ligand for coordination to various metal centers. This property allows for the formation of a wide range of metal complexes and coordination polymers with diverse structural motifs and potential applications in catalysis and materials science.

The coordination of pyridyl-containing ligands to transition metals is a well-established field. Pyridine and its derivatives are known to form stable complexes with a variety of metals, including nickel(II), copper(I), and silver(I). The coordination number and geometry of the resulting complexes are influenced by factors such as the nature of the metal ion, the steric and electronic properties of the co-ligands, and the reaction conditions.

While specific crystal structures of metal complexes with this compound as the sole ligand are not extensively documented in the literature, the coordination behavior can be inferred from related structures. For instance, pyridyl-substituted dithiocarbamate (B8719985) ligands have been shown to coordinate to transition metals, although in many cases, the pyridyl nitrogen does not directly participate in coordination, with the dithiocarbamate moiety being the primary binding site. However, in main group element complexes, particularly with heavier elements, the pyridyl nitrogen often engages in coordination, leading to the formation of dimeric aggregates or coordination polymers.

The presence of the cyano group on the benzonitrile ring can also influence the coordination chemistry. While the pyridine nitrogen is the more common coordination site, the nitrile nitrogen can also act as a ligand, although it is generally a weaker donor. The coordination mode would depend on the specific metal ion and the reaction conditions.

Table 1: Examples of Coordination Complexes with Pyridyl-Containing Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

| Nickel(II) | Pyridine | Octahedral | nih.gov |

| Copper(I) | Pyridine | Tetrahedral | nih.gov |

| Silver(I) | Pyridine | Linear | nih.gov |

| Various | Pyridyl-dithiocarbamate | Various | mdpi.com |

Protonation and Basicity Studies

The basicity of this compound is primarily attributed to the lone pair of electrons on the pyridine nitrogen atom. The pKa value, which quantifies the basicity, is a critical parameter that influences the compound's behavior in chemical reactions and biological systems.

Studies on the basicity of substituted pyridines in various solvents, such as ionic liquids, have shown that the substituent effect can be described by the Hammett equation. Electron-withdrawing groups generally lead to lower pKa values. Computational studies using methods like Density Functional Theory (DFT) can also provide theoretical predictions of pKa values and proton affinities.

Table 2: Estimated Basicity of this compound in Comparison to Related Compounds

| Compound | pKa (in water) | Electronic Effect of Substituent |

| Pyridine | ~5.2 | - |

| 2-Phenylpyridine (B120327) | ~4.5-5.0 | Weakly electron-withdrawing |

| This compound | < 4.5 (estimated) | Strongly electron-withdrawing |

Electrophilic and Nucleophilic Aromatic Substitutions on Pyridine and Benzonitrile Rings

The two aromatic rings of this compound exhibit different reactivities towards electrophilic and nucleophilic attack due to their distinct electronic properties.

Halogenation and Nitration Studies

Halogenation: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Electrophilic halogenation of pyridine typically requires harsh conditions and often results in substitution at the 3- and 5-positions. In the case of this compound, the benzonitrile group at the 2-position further deactivates the pyridine ring towards electrophilic attack. Therefore, direct halogenation of the pyridine ring is expected to be challenging.

Conversely, the benzonitrile ring can undergo electrophilic halogenation. The cyano group is a meta-directing deactivator. Therefore, halogenation of the benzonitrile ring would be expected to occur at the positions meta to the cyano group.

A radical-based direct C-H iodination protocol has been developed for pyridines, which leads to C3 and C5 iodination. This method could potentially be applied to this compound.

Nitration: Similar to halogenation, the nitration of the pyridine ring in this compound is expected to be difficult due to the deactivating nature of both the pyridine nitrogen and the benzonitrile substituent. Studies on the nitration of 2-phenylpyridine have shown that the reaction can proceed, but the regioselectivity is influenced by the reaction conditions and the nature of the nitrating agent. For 2-phenylpyridinium ion, nitration occurs on the phenyl ring. beilstein-journals.org More recent methods for the meta-nitration of pyridines have been developed, which could potentially be adapted for this compound. organic-chemistry.org

Nitration of the benzonitrile ring would be expected to occur at the meta position relative to the cyano group.

Direct Alkylation and Acylation

Direct Alkylation: Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto aromatic rings. However, the pyridine ring is generally unreactive towards Friedel-Crafts alkylation under standard conditions due to the deactivation by the nitrogen atom and the formation of a complex between the nitrogen and the Lewis acid catalyst. Direct alkylation of 2-alkylpyridines at the sp3 C-H bond adjacent to the pyridine ring has been achieved through a tandem nucleophilic substitution/aza-Cope rearrangement. beilstein-journals.org Rhodium-catalyzed direct arylation of pyridines has also been reported. researchgate.net

Direct Acylation: Friedel-Crafts acylation of pyridine is also challenging for similar reasons. However, selective C-3 Friedel-Crafts acylation of imidazo[1,2-a]pyridines has been achieved using aluminum chloride as a catalyst. nih.gov This suggests that under specific conditions, acylation of the pyridine ring in this compound might be possible, likely at the less deactivated positions. The benzonitrile ring, being deactivated by the cyano group, would also be unreactive towards Friedel-Crafts acylation under standard conditions. wikipedia.org

Cross-Coupling Reactions of Derivatized this compound

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for the synthesis of complex molecules. These reactions can be applied to halogenated derivatives of this compound to introduce a wide variety of substituents.

For example, a bromo-substituted derivative of this compound could be used as a substrate in a Sonogashira coupling reaction with a terminal alkyne to introduce an alkynyl group. The Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has been successfully demonstrated. scirp.org Similarly, a Suzuki coupling with a boronic acid could introduce a new aryl or heteroaryl group.

The Buchwald-Hartwig amination would allow for the introduction of various amine functionalities by coupling a halo-derivatized this compound with an amine. This reaction is widely used for the formation of C-N bonds with aryl halides.

Table 3: Potential Cross-Coupling Reactions of Derivatized this compound

| Reaction | Substrate | Reagent | Product | Catalyst System |

| Sonogashira | Bromo-3-(pyridin-2-yl)benzonitrile | Terminal alkyne | Alkynyl-3-(pyridin-2-yl)benzonitrile | Pd catalyst, Cu co-catalyst, base |

| Suzuki | Chloro-3-(pyridin-2-yl)benzonitrile | Boronic acid | Aryl-3-(pyridin-2-yl)benzonitrile | Pd catalyst, base |

| Buchwald-Hartwig | Bromo-3-(pyridin-2-yl)benzonitrile | Amine | Amino-3-(pyridin-2-yl)benzonitrile | Pd catalyst, phosphine (B1218219) ligand, base |

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms of the chemical transformations of this compound is crucial for optimizing reaction conditions and predicting the regioselectivity of the reactions. Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways, transition states, and the electronic factors that govern reactivity.

For electrophilic aromatic substitution, DFT calculations can be used to determine the relative stabilities of the sigma-complex intermediates formed upon attack at different positions on both the pyridine and benzonitrile rings. This would provide insight into the preferred sites of substitution.

In the case of nucleophilic aromatic substitution on a halogenated derivative, the mechanism likely proceeds through a Meisenheimer-type intermediate. Computational studies can model the stability of this intermediate and the activation barriers for its formation and subsequent loss of the leaving group.

For cross-coupling reactions, mechanistic studies can help to understand the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. DFT studies on the mechanism of a pyridyl-cholestane formation have demonstrated the utility of computational chemistry in understanding complex reaction pathways involving pyridine derivatives. researchgate.net

Elucidation of Reaction Intermediates

The identification and characterization of reaction intermediates are fundamental to unraveling the stepwise mechanism of chemical reactions. For transformations involving this compound, particularly in the synthesis of heterocyclic compounds via cycloaddition, the nature of the intermediates can be inferred from computational and experimental studies on similar systems.

One of the most significant reactions of nitriles is the [3+2] cycloaddition with azides to form tetrazoles. In metal-catalyzed versions of this reaction, the formation of a metal-nitrile complex is a proposed key intermediate. Computational studies on related systems suggest that the coordination of the nitrile to a metal center enhances its electrophilicity, thereby facilitating the nucleophilic attack of the azide anion.

In a different context, the conversion of pyridines to benzonitriles has been shown to proceed through nitrile-containing butadiene intermediates. d-nb.info This three-step process involves:

Pyridine N-oxidation: This initial activation step is crucial for the subsequent photochemical deconstruction.

Photochemical Deconstruction: In the presence of an amine, the pyridine N-oxide undergoes ring-opening to form a linear, nitrile-containing intermediate.

Diels-Alder Cycloaddition: This intermediate then reacts with a suitable dienophile to construct the benzonitrile ring. d-nb.info

While this particular study focuses on the synthesis of benzonitriles from pyridines, it highlights the possibility of acyclic, nitrile-containing intermediates in transformations involving pyridyl structures. d-nb.info

Computational studies on the [3+2] cycloaddition reactions of benzonitrile N-oxides with nitroethene have indicated that these reactions proceed through a one-step mechanism with asynchronous transition states. nih.gov This suggests that discrete, stable intermediates like zwitterions may not be involved in this specific type of cycloaddition.

Table 1: Potential Intermediates in Reactions of Aryl Nitriles

| Reaction Type | Proposed Intermediate | Method of Elucidation |

| Metal-Catalyzed Tetrazole Synthesis | Metal-Nitrile Complex | Computational Modeling |

| Pyridine to Benzonitrile Conversion | Nitrile-Containing Butadiene | Trapping Experiments, Spectroscopic Analysis |

| [3+2] Cycloaddition with Azomethine Ylides | No discrete intermediate (concerted) | DFT Calculations |

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the rate-determining step of a reaction and elucidating the structure of the transition state. This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. While specific KIE studies on this compound were not found in the reviewed literature, the principles can be applied to its potential reactions.

For instance, in a hypothetical reaction where a C-H bond adjacent to the pyridine or benzonitrile ring is broken in the rate-determining step, a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected. The magnitude of this effect can provide insight into the linearity of the hydrogen transfer in the transition state.

Secondary KIEs can also be informative. For example, in a cycloaddition reaction at the nitrile group, changing the hybridization of the nitrile carbon from sp to sp2 in the transition state would be expected to produce a secondary isotope effect.

Table 2: Theoretical Application of KIE in this compound Reactions

| Reaction Type | Isotopic Label Position | Expected KIE Type | Mechanistic Insight |

| C-H Activation at Pyridine Ring | Deuterium at reactive C-H | Primary | C-H bond cleavage is in the rate-determining step |

| [3+2] Cycloaddition at Nitrile | 13C or 15N at nitrile | Secondary | Change in hybridization at the nitrile group |

| Nucleophilic Aromatic Substitution | Deuterium at position of substitution | Secondary | Probes changes in bonding at the reaction center |

The application of KIE studies would be particularly valuable in distinguishing between concerted and stepwise mechanisms in cycloaddition reactions involving the nitrile moiety of this compound.

Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the analysis of transition states. These studies provide detailed geometric and energetic information about the highest energy point along the reaction coordinate, offering deep insights into the reaction mechanism.

For the [3+2] cycloaddition reactions of benzonitriles, DFT calculations have been employed to elucidate the molecular mechanism. nih.gov Studies on the reaction between nitroethene and benzonitrile N-oxides found that the reaction proceeds via a one-step, asynchronous transition state. nih.gov This asynchronicity implies that the two new sigma bonds are not formed simultaneously.

In a similar vein, computational studies of the [3+2] cycloaddition between an azomethine ylide and dimethyl acetylenedicarboxylate (B1228247) revealed that while the endo product is thermodynamically more stable, the exo pathway is kinetically favored due to a lower activation Gibbs free energy. nih.gov Such analyses are critical for predicting and controlling the stereoselectivity of reactions.

A distortion-interaction analysis can also be applied to the transition state of cycloaddition reactions. d-nb.info This method dissects the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted reactants. This can reveal the key factors controlling the reaction barrier.

Table 3: Computational Findings from Transition State Analysis of Related Cycloadditions

| Reaction System | Computational Method | Key Findings |

| Benzonitrile N-oxide + Nitroethene | DFT | One-step, asynchronous polar mechanism |

| Azomethine ylide + DMAD | DFT | Kinetically controlled exo-selectivity, thermodynamically favored endo product |

| Nitrile-containing diene + Dienophile | DFT (Distortion-Interaction Analysis) | Identification of key orbital interactions stabilizing the transition state |

For this compound, a transition state analysis of its cycloaddition reactions would likely reveal the influence of the pyridine ring on the reaction's energetics and regioselectivity. The nitrogen atom could influence the electronic properties of the benzonitrile group, and potentially coordinate to catalysts, thereby altering the structure and energy of the transition state.

Coordination Chemistry and Ligand Design Principles

Metal Complexation Studies with 3-(Pyridin-2-yl)benzonitrile as a Ligand

The presence of both a pyridine (B92270) nitrogen and a nitrile nitrogen atom in this compound allows for several modes of coordination to a metal center. These include monodentate, bidentate, and, with modification, polydentate coordination, each resulting in unique geometric and electronic structures of the resulting metal complexes.

Monodentate Coordination Modes (e.g., via Pyridine Nitrogen)

In its simplest coordination mode, this compound acts as a monodentate ligand, typically through the more basic pyridine nitrogen atom. This mode of coordination is observed in various transition metal complexes. For instance, in copper(II) complexes with the isomeric 3-pyridinecarbonitrile, coordination occurs exclusively through the pyridine nitrogen, leaving the nitrile group unbound. This preference is attributed to the greater Lewis basicity of the sp2-hybridized nitrogen of the pyridine ring compared to the sp-hybridized nitrogen of the nitrile group.

| Metal Center | Ancillary Ligands | Coordination Mode | Key Observations |

| Copper(II) | Acetate (B1210297) | Monodentate (Pyridine-N) | The nitrile group remains uncoordinated. |

| Ruthenium(II) | Arene | Monodentate (Pyridine-N) | Forms classic "three-leg piano-stool" geometry. |

Bidentate Coordination Modes (e.g., Pyridine Nitrogen and Nitrile Nitrogen)

The potential for this compound to act as a bidentate ligand, chelating through both the pyridine and nitrile nitrogen atoms, is of significant interest for the construction of stable metallacyclic structures. While crystal structures specifically detailing this bidentate coordination for this compound are not extensively reported, the behavior of analogous pyridyl-nitrile and pyridyl-triazine ligands provides strong evidence for this possibility. For example, the related ligand 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699) readily forms bidentate chelates with copper(I), coordinating through a pyridine nitrogen and an adjacent nitrogen on the triazine ring. mdpi.com This suggests that the geometric arrangement in this compound is amenable to forming a stable five-membered chelate ring with a metal ion.

The formation of such chelates is often influenced by the nature of the metal ion and the reaction conditions. "Soft" metal ions with a preference for nitrogen donors are more likely to induce bidentate coordination. Spectroscopic techniques such as infrared (IR) spectroscopy can provide evidence for nitrile coordination, as a shift in the ν(C≡N) stretching frequency is expected upon complexation.

Polydentate Coordination with Modified Analogues

To enhance the coordination capabilities of this compound, synthetic modifications can be employed to introduce additional donor groups, transforming it into a polydentate ligand. Such modifications can lead to the formation of more complex and robust coordination architectures.

One common strategy involves the introduction of other coordinating moieties, such as amino or carboxyl groups, onto the benzonitrile (B105546) or pyridine rings. For instance, the coupling of aminopyridines to other aromatic systems has been shown to generate tridentate and higher-denticity ligands capable of forming stable complexes with a variety of transition metals. ias.ac.in While specific examples deriving from this compound are not prevalent in the literature, the principles of ligand design suggest that functionalization of this scaffold is a viable route to novel polydentate ligands.

Exploration of Diverse Metal Centers for Complex Formation

The versatility of this compound and its derivatives as ligands allows for the formation of complexes with a wide array of metal ions, including transition metals, lanthanides, and potentially actinides.

Transition Metal Complexes (e.g., Pd, Pt, Cu, Ru, Ir)

The coordination chemistry of pyridyl-containing ligands with transition metals is extensive and well-documented.

Palladium and Platinum: Palladium(II) and platinum(II) complexes are of significant interest due to their applications in catalysis and materials science. While specific complexes with this compound are not widely reported, related pyridyl-phosphine and pyridyl-triazole ligands readily form stable square planar complexes with these metals.

Copper: Copper(I) and copper(II) complexes with pyridyl ligands have been extensively studied. As mentioned, monodentate coordination through the pyridine nitrogen is common for copper(II). Copper(I), with its preference for tetrahedral coordination geometries, can form complexes with multiple pyridyl-nitrile ligands. ijrrjournal.com

Ruthenium and Iridium: Ruthenium(II) and iridium(III) complexes with polypyridyl ligands are renowned for their rich photophysical and electrochemical properties. Iridium(III) complexes containing a pyridine-formimidamide ligand with a nitrile group have been synthesized and characterized, showing distorted octahedral geometries. analis.com.my The electronic properties of such complexes can be tuned by modifying the substituents on the pyridyl and phenyl rings. researchgate.net

| Metal | Oxidation State | Ancillary Ligands | Geometry | Notable Properties |

| Ruthenium | II | p-Cymene, Bipyridine | Octahedral | Potential catalytic and biological activity. |

| Iridium | III | 2-phenylpyridine (B120327) | Octahedral | Phosphorescent, with applications in OLEDs. analis.com.my |

| Copper | I | Diphosphine | Tetrahedral | Dinuclear structures with bridging ligands. mdpi.com |

| Copper | II | Acetate | Dinuclear paddle-wheel | Monodentate coordination of the pyridyl group. |

Lanthanide and Actinide Complexes

The coordination chemistry of this compound with f-block elements is a less explored but promising area.

Lanthanide Complexes: Lanthanide ions are characterized by their high coordination numbers and preference for hard donor atoms like oxygen and nitrogen. Pyridyl-dicarboxylate ligands have been successfully used to construct lanthanide metal-organic frameworks (MOFs) with interesting luminescent and magnetic properties. rsc.orgnih.gov The nitrile group in this compound could potentially participate in the formation of extended coordination polymers with lanthanide ions, acting as a bridging ligand. Porphyrin-based metal-organic coordination networks have been formed using both cyanophenyl and pyridyl functional groups, demonstrating the utility of these moieties in constructing extended structures. acs.orgnih.gov

Actinide Complexes: The coordination chemistry of actinides with π-ligands is an active area of research. While specific complexes with this compound have not been reported, the ability of actinides to coordinate with pyridyl and other nitrogen-containing ligands suggests that such complexes could be synthesized. The interplay between the large actinide ions and the electronic properties of the pyridyl-nitrile ligand could lead to novel materials with unique electronic and magnetic properties.

Main Group Element Interactions

Studies on analogous pyridyl ligands with main-group metals, such as tin (Sn), have shown that the pyridine nitrogen readily coordinates to the metal center. researchgate.net For this compound, it is anticipated that it would primarily act as a monodentate or a bridging ligand through its pyridine nitrogen. In complexes with larger main group elements, the nitrile nitrogen could also potentially coordinate, leading to a bidentate chelate or bridging coordination mode. The presence of both a pyridine ring and a benzonitrile moiety allows for a combination of sigma-donation from the pyridine nitrogen and potential pi-interactions involving the aromatic systems, which can stabilize the resulting main group element complexes. smolecule.comunibo.it

Structural Characterization of Metal Complexes

Geometric Configurations and Isomerism

The geometry of metal complexes containing this compound is dictated by the metal's coordination number and the ligand-to-metal ratio. As a bidentate N,N'-donor ligand (coordinating through the pyridine and nitrile nitrogens) or a monodentate N-donor (coordinating only through the pyridine nitrogen), this compound can give rise to various geometric isomers. libretexts.orgwikieducator.org

In octahedral complexes with a general formula [M(L)₂X₂], where L is this compound acting as a bidentate ligand and X is a monodentate ligand, both cis and trans isomers are possible. libretexts.org The cis isomer has the two X ligands in adjacent positions, while in the trans isomer, they are opposite to each other.

For octahedral complexes of the type [M(L)₃], where three this compound ligands coordinate to a central metal ion, facial (fac) and meridional (mer) isomers can be formed. libretexts.org In the fac isomer, the three pyridine nitrogen atoms (and the three nitrile nitrogen atoms) occupy one face of the octahedron. In the mer isomer, the three donor atoms of each type lie in a plane that bisects the octahedron. irb.hr

In square planar complexes of the type [M(L)₂], the two this compound ligands can arrange in either a cis or trans configuration.

Table 1: Potential Geometric Isomers of this compound Metal Complexes

| Complex Formula | Coordination Geometry | Possible Isomers |

| [M(L)₂X₂] | Octahedral | cis, trans |

| [M(L)₃] | Octahedral | facial (fac), meridional (mer) |

| [M(L)₂] | Square Planar | cis, trans |

| L = this compound |

Ligand Field Theory Considerations

According to Ligand Field Theory (LFT), the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals into different energy levels. wikipedia.org The magnitude of this splitting (Δ) is influenced by the nature of the ligand. This compound is expected to be a moderately strong field ligand.

The pyridine nitrogen acts as a σ-donor, contributing to the destabilization of the metal's eg orbitals (dz² and dx²-y²) in an octahedral complex. libretexts.org Furthermore, the π-system of the pyridine ring and the benzonitrile moiety can act as a π-acceptor. This π-backbonding involves the donation of electron density from the metal's t₂g orbitals (dxy, dxz, dyz) to the ligand's π* orbitals. wikipedia.org This interaction strengthens the metal-ligand bond and increases the ligand field splitting energy (Δ₀), placing it higher in the spectrochemical series than a simple amine but likely lower than ligands with stronger π-accepting capabilities like carbon monoxide. The electron-withdrawing nature of the nitrile group is expected to enhance the π-acceptor character of the ligand. nih.gov

Supramolecular Assembly in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound, with its pyridyl coordinating group and a nitrile moiety capable of further interactions, makes it a potential candidate for the construction of MOFs. chemrxiv.orgnih.gov

Catalytic Applications of this compound Metal Complexes

C-C Coupling Reactions

Metal complexes containing pyridyl ligands are well-established catalysts for C-C coupling reactions, such as the Suzuki-Miyaura and Heck reactions. lookchem.commdpi.com Palladium and nickel complexes are particularly effective in this regard. researchgate.netmdpi.com The this compound ligand is expected to form highly active catalysts with these metals.

Research on nickel-catalyzed cross-coupling reactions has highlighted the importance of electron-withdrawing groups on the ligand to facilitate reactions involving challenging substrates. nih.gov Therefore, a nickel complex of this compound would be a promising catalyst for various C-C bond-forming transformations.

Table 2: Representative C-C Coupling Reactions Catalyzed by Pyridyl-Ligand Metal Complexes

| Catalyst/Ligand | Reaction Type | Substrates | Outcome |

| Palladium(II) with pyridyl-imine ligands | Heck Reaction | Iodobenzene and methyl acrylate | Complete conversion to trans-methylcinnamate. researchgate.net |

| Palladium(II) with pyridylbenzoimidazole ligands | Heck Reaction | Aryl bromides | Good to high yields of olefinated products. lookchem.com |

| Nickel(II) with terpyridine ligands | Negishi Coupling | Secondary alkylzinc halides and aryl iodides | Effective C-C bond formation. mdpi.com |

| Nickel with benzonitrile-containing ligand | Arylation | Tertiary nucleophiles and aryl halides | Access to quaternary α-arylnitriles. nih.gov |

C-H Functionalization Catalysis

In theory, ligands containing a pyridine ring can act as directing groups in metal-catalyzed C-H functionalization. The pyridine nitrogen coordinates to a metal catalyst (such as palladium), positioning it to activate a specific C-H bond on a substrate. However, no published studies demonstrate the use of this compound in this specific role, and consequently, no data on its efficacy, substrate scope, or yields are available.

Redox Catalysis

Metal complexes involving pyridyl ligands, particularly with ruthenium or copper, are known to participate in redox catalysis. The electronic properties of the ligand can influence the redox potential of the metal center, which is crucial for catalytic cycles like those in atom transfer radical polymerization (ATRP) or photocatalysis. Despite this general principle, there are no specific studies detailing the synthesis or catalytic activity of a this compound metal complex in redox catalysis.

Enantioselective Catalysis with Chiral Derivatives

For enantioselective catalysis, a chiral center must be introduced to the ligand scaffold. Chiral derivatives of bipyridine or other pyridyl-containing ligands are widely used to create an asymmetric environment around a metal catalyst, enabling the production of single-enantiomer products. While one could theoretically synthesize a chiral derivative of this compound, no such chiral ligands or their applications in enantioselective reactions have been reported in the scientific literature. As a result, there is no data on their performance in reactions such as asymmetric hydrosilylation or allylic alkylation.

Due to the absence of specific research on this compound in the requested contexts, the required data tables and detailed findings cannot be generated.

Computational and Theoretical Chemistry Investigations

Electronic Structure Analysis of 3-(Pyridin-2-yl)benzonitrile

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

For this compound, DFT calculations are used to determine the energies and spatial distributions of these orbitals. The HOMO is typically localized on the more electron-rich parts of the molecule, whereas the LUMO is found on the electron-poorer regions. In this molecule, the π-system of the phenyl ring often contributes significantly to the HOMO, while the LUMO is expected to be distributed over both the pyridine (B92270) and benzonitrile (B105546) rings, particularly influenced by the electron-withdrawing nitrile group. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap | 4.70 |

Note: These are representative values based on typical DFT calculations for similar aromatic compounds and are for illustrative purposes.

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density, which are prone to attack by electrophiles. These are expected to be concentrated around the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group. Regions of positive potential (blue) signify electron-deficient areas, which are susceptible to nucleophilic attack. These are generally found around the hydrogen atoms of the aromatic rings. Mulliken charge analysis provides a quantitative, atom-centered view of the charge distribution.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Ring | Mulliken Charge (a.u.) |

|---|---|---|

| N1 | Pyridine | -0.55 |

| C2 | Pyridine (connected to Phenyl) | +0.20 |

| C3' | Phenyl (connected to CN) | +0.15 |

| N2 | Nitrile | -0.40 |

Note: Values are hypothetical, illustrating expected charge distribution from the influence of electronegative nitrogen atoms.

Aromaticity is a key concept describing the stability and electronic properties of cyclic, planar molecules with delocalized π-electrons. While both the pyridine and benzene (B151609) rings in this compound are aromatic, their degree of aromaticity can be quantified using computational indices. One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. A large negative NICS value is indicative of strong diatropic ring currents and, consequently, significant aromatic character.

For this compound, NICS calculations would likely confirm the aromatic nature of both rings. However, the substitution by the nitrile group and the presence of the nitrogen heteroatom can subtly modulate the electron delocalization and thus the aromaticity compared to unsubstituted benzene and pyridine.

Table 3: Hypothetical Nucleus-Independent Chemical Shift (NICS) Values for this compound

| Ring | NICS(0) (ppm) | Aromatic Character |

|---|---|---|

| Pyridine | -9.5 | Aromatic |

| Benzene | -10.2 | Aromatic |

Note: NICS(0) refers to the value calculated at the geometric center of the ring. These illustrative values suggest both rings are strongly aromatic.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and flexibility of a molecule are crucial for its function and interaction with its environment. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds.

The most stable conformation (the global minimum on the potential energy surface) is typically a planar or near-planar arrangement, which maximizes π-conjugation between the two aromatic systems. The transition state for rotation between equivalent planar conformers usually occurs when the two rings are perpendicular to each other, as this orientation disrupts π-orbital overlap. The energy difference between the stable conformer and this transition state is the rotational barrier. A higher barrier indicates a more rigid molecule.

Table 4: Hypothetical Torsional Barrier Data for Inter-ring Rotation

| Conformation | Dihedral Angle (Py-Ph) | Relative Energy (kcal/mol) |

|---|---|---|

| Stable (Planar) | 0° / 180° | 0.0 |

| Transition State (Perpendicular) | 90° | 3.5 |

Note: These values are representative for the rotation between two aromatic rings and are for illustrative purposes.

Non-covalent interactions, while weaker than covalent bonds, play a critical role in determining molecular conformation and intermolecular associations. In this compound, several types of these interactions can be investigated computationally.

Intramolecular C-H···N Hydrogen Bonding: A weak hydrogen bond may form between the hydrogen atom at the C3 position of the pyridine ring and the nitrogen atom of the nitrile group, or between a hydrogen on the phenyl ring and the pyridine nitrogen, depending on the conformation. Computational methods can identify the geometric parameters (distance and angle) and energetic stabilization of such an interaction.

π-π Stacking: In the solid state or in aggregates, molecules of this compound can interact via π-π stacking, where the aromatic rings of adjacent molecules align. These interactions are crucial for understanding crystal packing and the properties of materials. Computational models can predict the preferred stacking arrangements (e.g., parallel-displaced or T-shaped) and their binding energies.

Table 5: Summary of Potential Non-Covalent Interactions

| Interaction Type | Description | Typical Energy Range (kcal/mol) |

|---|---|---|

| C-H···N Hydrogen Bond | Weak intramolecular interaction stabilizing planar conformations. | 0.5 - 2.5 |

| π-π Stacking | Intermolecular interaction between aromatic rings in condensed phases. | 2.0 - 5.0 |

Note: Energy ranges are general values for these types of non-covalent interactions.

Prediction of Spectroscopic Signatures

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. Techniques such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are commonly employed to simulate various types of spectra.

Theoretical calculations of vibrational frequencies can provide a detailed assignment of the infrared (IR) and Raman spectra of this compound. By optimizing the molecular geometry and calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. These calculations are often performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)).

The predicted vibrational frequencies can be correlated with experimental data to assign specific bands to particular molecular motions, such as C-H stretching, C=C and C=N ring stretching, and the characteristic C≡N stretching of the nitrile group. Potential Energy Distribution (PED) analysis is often used to quantify the contribution of individual internal coordinates to each normal mode, providing a more detailed understanding of the vibrational spectrum.

Table 1: Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C≡N) | 2230 | Nitrile stretch |

| ν(C=N) | 1590 | Pyridine ring stretch |

| ν(C=C) | 1560 | Benzene ring stretch |

| δ(C-H) | 1450 | In-plane C-H bend |

| γ(C-H) | 800 | Out-of-plane C-H bend |

Note: This table is illustrative and based on typical values for similar compounds. Specific computational studies on this compound are required for accurate data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations are typically performed on the optimized geometry of the molecule.

The calculated chemical shifts, usually referenced to a standard like tetramethylsilane (TMS), can aid in the assignment of experimental NMR spectra, especially for complex molecules. Furthermore, theoretical calculations can predict spin-spin coupling constants (J-couplings) between different nuclei, providing further insight into the molecular connectivity and conformation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Calculated Chemical Shift (ppm) |

|---|---|

| H (Pyridine) | 7.5 - 8.7 |

| H (Benzene) | 7.6 - 8.2 |

| C (Pyridine) | 120 - 150 |

| C (Benzene) | 115 - 140 |

| C (Nitrile) | ~118 |

Note: This table is illustrative. Specific GIAO-DFT calculations are necessary for precise predictions.

Time-dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption and emission spectra of molecules. For this compound, TD-DFT calculations can determine the energies of electronic transitions, the corresponding oscillator strengths, and the nature of the molecular orbitals involved (e.g., π→π* or n→π* transitions). These calculations are crucial for understanding the photophysical properties of the compound.

The solvent environment can significantly influence UV-Vis spectra. Therefore, computational models often incorporate solvent effects, for example, through the use of the Polarizable Continuum Model (PCM), to provide more accurate predictions that can be compared with experimental measurements in solution.

Table 3: Predicted UV-Vis Absorption Maxima for this compound (Illustrative)

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | ~300 | > 0.1 |

| S₀ → S₂ | ~260 | > 0.1 |

Note: This table is illustrative. TD-DFT calculations are required for accurate spectral predictions.

Mechanistic Simulations of Chemical Reactions and Ligand Binding

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions and the nature of interactions between molecules, such as a ligand binding to a metal center.

For reactions involving this compound, computational methods can be used to map out the potential energy surface of the reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. Techniques such as nudged elastic band (NEB) or similar methods can be employed to find the minimum energy pathway between reactants and products.

The activation energy of a reaction can be calculated from the energy difference between the reactants and the transition state, providing valuable information about the reaction kinetics. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the desired reactants and products.

This compound can act as a ligand in metal complexes, coordinating through the nitrogen atom of the pyridine ring. Computational chemistry can be used to calculate the binding energy of this ligand to various metal centers. The binding energy is a measure of the strength of the metal-ligand bond and is calculated as the difference in energy between the metal-ligand complex and the sum of the energies of the isolated metal ion and the ligand.

DFT calculations are well-suited for these types of calculations, and the choice of functional and basis set can be crucial for obtaining accurate results, especially for systems containing transition metals. The analysis of the electronic structure of the resulting complex, for instance through Natural Bond Orbital (NBO) analysis, can provide further insights into the nature of the metal-ligand bonding, including the contributions of σ-donation and π-backbonding.

Table 4: Illustrative Binding Energies of this compound with Metal Ions

| Metal Ion | Calculated Binding Energy (kcal/mol) |

|---|---|

| Cu(II) | - |

| Zn(II) | - |

| Fe(II) | - |

Note: Specific computational data is required to populate this table.